N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features methoxy groups attached to the phenyl rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Groups: The phenyl groups with methoxy substituents can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the thiazole derivative with an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the thiazole ring or the acetamide linkage, potentially leading to ring-opening or amine formation.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Amines or ring-opened products.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in the synthesis of dyes, pigments, or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.
Pathways Involved: The compound could affect signaling pathways, metabolic pathways, or gene expression, depending on its structure and the biological system it is used in.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds such as thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.
Methoxy-Substituted Phenyl Compounds: Compounds like 4-methoxyphenylacetic acid and 2,4-dimethoxybenzaldehyde have similar methoxy-substituted phenyl groups.
Uniqueness:
Structural Features: The combination of the thiazole ring with methoxy-substituted phenyl groups and an acetamide linkage makes this compound unique.
Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and modifications.
Biological Activity: The specific arrangement of functional groups may confer unique biological properties, making it distinct from other similar compounds.
This article provides a comprehensive overview of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-24-13-4-7-15(8-5-13)27-12-19(23)22-20-21-17(11-28-20)16-9-6-14(25-2)10-18(16)26-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFALCOKTDDYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.